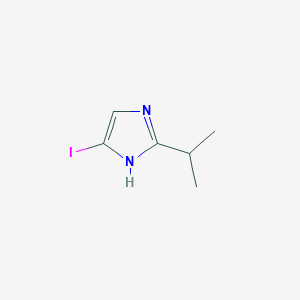![molecular formula C24H26ClN3O2S B2750816 1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine CAS No. 478245-23-7](/img/structure/B2750816.png)
1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine” is a chemical compound with the molecular formula C17H19ClN2O2S . It has an average mass of 350.863 Da and a monoisotopic mass of 350.085571 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom . It also contains a sulfonyl group attached to a chlorophenyl group .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Pharmaceuticals
The metabolism of novel antidepressants, such as Lu AA21004, involves the oxidation of piperazine derivatives to various metabolites catalyzed by cytochrome P450 enzymes. This process results in the formation of hydroxy-phenyl metabolites, sulfoxides, N-hydroxylated piperazines, and benzylic alcohols, indicating the compound's significance in drug metabolism studies (Hvenegaard et al., 2012).
Antimicrobial and Antioxidant Properties
Piperazine derivatives have been synthesized and evaluated for their antimicrobial activity against pathogens of Lycopersicon esculentum, showcasing the potential for agricultural applications in protecting tomato plants from bacterial and fungal diseases (Vinaya et al., 2009). Furthermore, certain sulfonamide compounds incorporating triazine motifs demonstrate antioxidant properties, suggesting their utility in combating oxidative stress-related disorders (Lolak et al., 2020).
Interaction with Cannabinoid Receptors
Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrates its potent and selective antagonism for the CB1 cannabinoid receptor, providing insights into the molecular interactions necessary for binding and antagonism at cannabinoid receptors (Shim et al., 2002).
Zukünftige Richtungen
The future research directions for this compound could include studying its potential biological activities, such as anti-allergic effects , and further investigating its physical and chemical properties. It could also be interesting to explore its potential uses in pharmaceuticals or other industries.
Wirkmechanismus
Target of Action
Similar compounds with indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that multiple pathways are affected, leading to downstream effects on cellular functions and processes.
Result of Action
Similar compounds have been found to exhibit antimicrobial activity against gram-positive bacterial strains , suggesting that this compound may also have antimicrobial effects.
Eigenschaften
IUPAC Name |
1-benzyl-4-[3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c1-18-16-19(2)26-24(23(18)31(29,30)22-10-8-21(25)9-11-22)28-14-12-27(13-15-28)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEFDWBSKGRFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N3CCN(CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
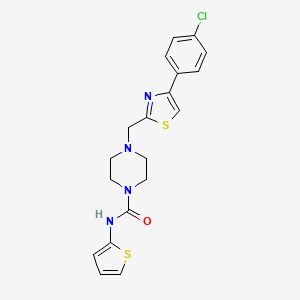
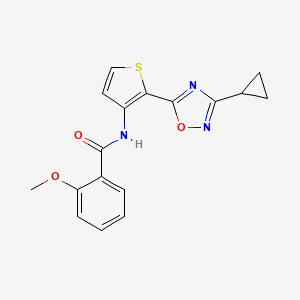
![N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2750735.png)
![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)
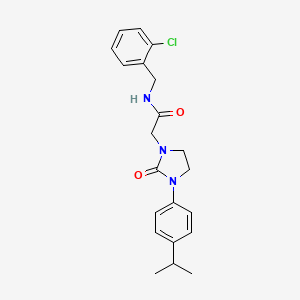
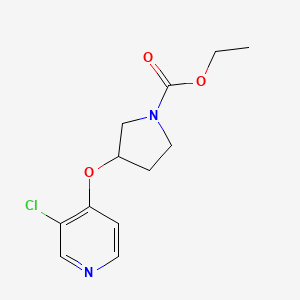
![[5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2750744.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)
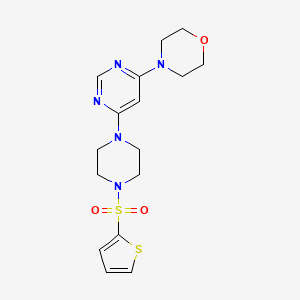
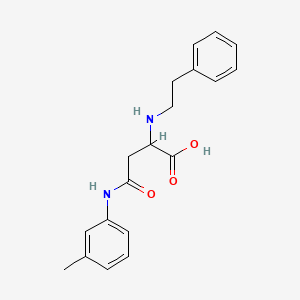
![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2750750.png)
![N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2750752.png)
